S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate
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Overview
Description
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their unique properties, including high nitrogen content and stability, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate involves several steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethyl acetate under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes . Its high nitrogen content and stability allow it to participate in complex formation and catalysis, making it valuable in both biological and industrial applications .
Comparison with Similar Compounds
S-(1-Methyl-1H-tetrazol-5-yl) (1H-tetrazol-1-yl)ethanethioate can be compared with other tetrazole derivatives, such as:
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and stability, used in energetic materials.
Losartan potassium: A tetrazole-based drug used as an antihypertensive agent.
(1H-tetrazol-5-yl)methyl pyridine: Used in coordination chemistry and material science.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other tetrazole derivatives .
Properties
CAS No. |
89200-62-4 |
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Molecular Formula |
C5H6N8OS |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
S-(1-methyltetrazol-5-yl) 2-(tetrazol-1-yl)ethanethioate |
InChI |
InChI=1S/C5H6N8OS/c1-12-5(7-9-10-12)15-4(14)2-13-3-6-8-11-13/h3H,2H2,1H3 |
InChI Key |
CGGSFDRXEWCXGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
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